2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide is a complex organic compound that features a benzofuran moiety, a nitrophenyl group, and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.
Attachment of the Acetyl Group: The benzofuran derivative is then reacted with acetic anhydride to introduce the acetyl group.
Formation of the Thiourea Linkage: The acetylated benzofuran is reacted with thiourea in the presence of a base such as sodium hydroxide to form the thiourea linkage.
Introduction of the Nitrophenyl Group: Finally, the compound is reacted with 4-nitrophenyl isothiocyanate to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzofuran and nitrophenyl groups.
Reduction: Reduced forms of the nitrophenyl group.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, while the nitrophenyl group can participate in electron transfer reactions. The thiourea linkage may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2,3-dihydrobenzofuran.
Nitrophenyl Thioureas: Compounds with similar nitrophenyl and thiourea linkages, such as 4-nitrophenylthiourea.
Uniqueness
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzofuran and nitrophenyl groups, along with the thiourea linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-19(2)10-12-4-3-5-15(17(12)28-19)27-11-16(24)21-22-18(29)20-13-6-8-14(9-7-13)23(25)26/h3-9H,10-11H2,1-2H3,(H,21,24)(H2,20,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSPFYZLYLAWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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